Cholecystokinin A Agonist 15, commonly referred to as CCK-A Agonist 15, is a synthetic compound that acts on the cholecystokinin A receptor, a critical component in the gastrointestinal system. This compound is primarily studied for its role in stimulating digestive processes and has implications in various therapeutic applications, particularly in the management of gastrointestinal disorders.
CCK-A Agonist 15 is derived from the cholecystokinin peptide hormone, which is naturally produced in the gastrointestinal tract. The compound is synthesized through various chemical methods aimed at enhancing its agonistic properties towards the cholecystokinin A receptor.
CCK-A Agonist 15 falls under several classifications:
The synthesis of CCK-A Agonist 15 involves multiple steps, typically starting from simple organic compounds and utilizing various chemical reactions to build the complex structure of the agonist.
One method described involves using carbonyl diimidazole in dichloromethane as a solvent. The process includes:
The molecular formula for CCK-A Agonist 15 is represented as , indicating a complex structure with multiple functional groups that facilitate its interaction with the receptor.
The molecular weight of CCK-A Agonist 15 is approximately 3,800 Da. Its structural features include:
CCK-A Agonist 15 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
The reactions are generally catalyzed by specific enzymes or facilitated by chemical catalysts under controlled pH and temperature conditions to ensure high yields of the desired product.
CCK-A Agonist 15 functions by binding to the cholecystokinin A receptor, which is a G-protein-coupled receptor located primarily in the pancreas and gastrointestinal tract. Upon binding:
Research indicates that CCK-A Agonist 15 has a high affinity for the cholecystokinin A receptor, which mediates its physiological effects through G-protein coupling mechanisms involving phosphatidylinositol-calcium signaling pathways.
CCK-A Agonist 15 has potential applications in various scientific fields:
Agonist 15 binds the orthosteric site of the CCK-A receptor, inducing conformational rearrangements essential for G protein recruitment. The receptor’s transmembrane helices (TM3, TM5, TM6, TM7) and extracellular loops (ECL2–ECL3) form a deep pocket that accommodates the agonist’s benzodiazepine core and sulfated tyrosine moiety.
Recent cryo-EM structures of agonist-bound CCK-A receptor complexes reveal conserved activation motifs and G protein engagement mechanisms. Compound 15 stabilizes an active conformation characterized by:
Table 1: Cryo-EM Structural Features of CCK-A Receptor Complexes
G Protein Complex | Resolution (Å) | TM6 Displacement | Key Receptor-Agonist Contacts |
---|---|---|---|
CCK-A Receptor–Gq | 2.9 | 9.2 Å | R197ECL2, Y2P-SO3-, F185ECL2 |
CCK-A Receptor–Gs | 3.1 | 9.0 Å | K105ECL1, M195ECL2, D8P |
CCK-A Receptor–Gi | 3.2 | 8.8 Å | R197ECL2, W6P, F7P |
These structures demonstrate that the ternary complex architecture remains consistent across Gq, Gs, and Gi complexes, with conformational variations primarily localized to the α5-helix of Gα subunits and intracellular loop 3 (ICL3) of the receptor [2] [10].
Agonist 15’s sulfated tyrosine residue (TyrSO3H) is indispensable for high-affinity CCK-A receptor binding. Cryo-EM analyses reveal:
Mutagenesis studies confirm the critical role of R197ECL2, where the R197A mutation reduces agonist potency by >100-fold. The sulfotyrosine binding pocket exhibits stringent steric constraints, excluding non-sulfated ligands and enabling CCK-A receptor subtype selectivity over CCK-B receptor [8] [6].
Table 2: Sulfotyrosine Interaction Network in CCK-A Receptor
Receptor Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Mutagenesis Impact (EC50 Shift) |
---|---|---|---|
R197ECL2 | Ionic bond | -8.2 | 1470-fold decrease |
F185ECL2 | π-Stacking | -4.1 | 120-fold decrease |
M195ECL2 | Van der Waals | -2.3 | 25-fold decrease |
K105ECL1 | Hydrogen bond | -3.7 | 80-fold decrease |
Compound 15 exhibits tissue-dependent signaling bias, preferentially activating Gq in pancreatic acinar cells while engaging Gs pathways in neuronal tissues. This functional selectivity arises from:
Structural determinants of G protein selectivity were elucidated through cryo-EM and functional assays:
Table 3: G Protein Coupling Selectivity of CCK-A Receptor
Signaling Pathway | Tissue Preference | Key Structural Determinants | Downstream Effectors |
---|---|---|---|
Gq | Pancreatic acini | ICL2 α-helix conformation, R1.53-V6.29 hydrophobic cluster | PLCβ → IP3/DAG → Ca2+ mobilization |
Gs | Vagal afferent neurons | ICL3 flexibility, Gαs "wavy hook" domain | Adenylate cyclase → cAMP → PKA |
Gi | Hippocampal neurons | TM5–ICL3 junction, Gαi αN-β1 interface | ERK1/2 phosphorylation, CREB activation |
In pancreatic tissues, cholesterol-rich membrane microdomains enhance Gq coupling efficiency by stabilizing TM6 outward movement. Conversely, neuronal CCK-A receptors exhibit intrinsically flexible ICL3, enabling Gs engagement upon Compound 15 binding. Molecular dynamics simulations reveal that Gq selectivity correlates with tighter ICL2–Gαq contacts (binding energy: -42.3 kcal/mol) compared to Gs (-36.1 kcal/mol) [8] [7] [10].
Agonist 15 promotes β-arrestin-1 recruitment at supraphysiological concentrations, initiating G protein-independent signaling:
β-arrestin-1 binding sterically inhibits G protein coupling while simultaneously recruiting clathrin and AP2 for receptor internalization. The internalized receptor-β-arrestin complex serves as a signaling platform, with 32 distinct interactors identified by proteomics, including:
Biophysical studies demonstrate that Compound 15 stabilizes a unique receptor conformation with exposed phosphorylation clusters in ICL3 that enhance β-arrestin-1 binding affinity (Kd = 0.8 μM) compared to endogenous cholecystokinin (Kd = 3.2 μM). This property enables selective activation of anti-apoptotic pathways in pancreatic β-cells without inducing classical Gq-mediated secretion [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: